molecular formula C14H13N3O4 B5647667 4-methoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide

4-methoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide

Cat. No. B5647667
M. Wt: 287.27 g/mol
InChI Key: XBVBMPVTOPQGLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves sophisticated organic synthesis techniques aimed at incorporating functional groups at specific positions on the benzene ring to achieve the desired structural and functional characteristics. For instance, Hayashi et al. (2012) developed an efficient method for the automated synthesis of a related fluorinated compound, which involves nucleophilic fluorination, demonstrating the complex synthetic routes that may be applicable to 4-methoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide as well (Hayashi et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-methoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide has been studied using X-ray crystallography and density functional theory (DFT). These studies reveal the bond lengths, bond angles, and overall geometry of the molecule, which are critical for understanding its chemical reactivity and interaction with biological targets. For example, the crystal structure and molecular electrostatic potential (MEP) surface map of similar compounds have been investigated, providing insights into their electronic characteristics (Huang et al., 2020).

Chemical Reactions and Properties

The chemical reactions and properties of benzamides are significantly influenced by their functional groups. Cyclometalated complexes of related compounds have shown interesting reactivities, such as in C–H bond functionalization reactions, which could be relevant for the derivatization or functionalization of 4-methoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide (Zhou et al., 2018).

properties

IUPAC Name

4-methoxy-N-(4-methylpyridin-2-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-9-5-6-15-13(7-9)16-14(18)10-3-4-12(21-2)11(8-10)17(19)20/h3-8H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVBMPVTOPQGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(4-methylpyridin-2-yl)-3-nitrobenzamide

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